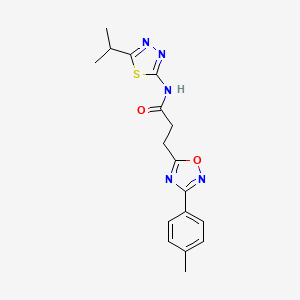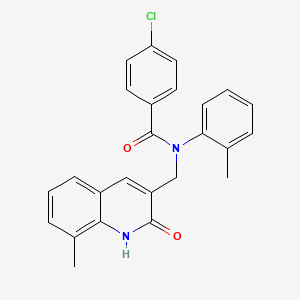
N-ethyl-2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-ethyl-2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)benzamide, commonly known as ETOB, is a chemical compound that has gained significant attention in scientific research due to its potential applications as a biological probe and therapeutic agent. ETOB belongs to the family of oxadiazole derivatives and has been synthesized using various methods.
Wirkmechanismus
ETOB selectively inhibits the activity of protein kinase CK2 by binding to the ATP-binding site of the enzyme. This leads to the inhibition of CK2-mediated phosphorylation of its substrates, which results in the disruption of various cellular processes such as cell proliferation, apoptosis, and DNA repair. ETOB has also been shown to induce cell death in cancer cells by activating the intrinsic apoptotic pathway.
Biochemical and Physiological Effects:
ETOB has been shown to have various biochemical and physiological effects. ETOB inhibits the growth of cancer cells by inducing cell death and inhibiting cell proliferation. ETOB has also been shown to inhibit the migration and invasion of cancer cells. In addition, ETOB has been shown to enhance the sensitivity of cancer cells to chemotherapy.
Vorteile Und Einschränkungen Für Laborexperimente
ETOB has several advantages for lab experiments. ETOB is a selective inhibitor of protein kinase CK2 and does not affect the activity of other kinases. ETOB has also been shown to have low toxicity and is well-tolerated in vivo. However, ETOB has some limitations for lab experiments. ETOB has low solubility in water and requires the use of organic solvents for in vitro experiments. In addition, ETOB has poor bioavailability and requires the use of specialized delivery systems for in vivo experiments.
Zukünftige Richtungen
For the study of ETOB include the development of ETOB as a therapeutic agent for cancer, a biological probe for the study of CK2, and the development of novel delivery systems.
Synthesemethoden
ETOB has been synthesized using various methods, including the reaction of p-tolyl hydrazine and ethyl 2-bromoacetate followed by cyclization with 2-aminobenzamide. Another method involves the reaction of ethyl 2-bromoacetate with p-tolyl hydrazine followed by cyclization with 2-cyanobenzamide. The yield of ETOB using these methods ranges from 40-60%.
Wissenschaftliche Forschungsanwendungen
ETOB has been extensively studied for its potential applications in scientific research. ETOB has been shown to selectively inhibit the activity of protein kinase CK2, which is involved in various cellular processes such as cell proliferation, apoptosis, and DNA repair. ETOB has also been shown to inhibit the growth of cancer cells and induce cell death in vitro and in vivo.
Eigenschaften
IUPAC Name |
N-ethyl-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c1-3-19-17(22)14-6-4-5-7-15(14)18-20-16(21-23-18)13-10-8-12(2)9-11-13/h4-11H,3H2,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHQATGLQVBSHDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC=CC=C1C2=NC(=NO2)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![N-(3,4-dichlorophenyl)-2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}acetamide](/img/structure/B7688892.png)